2-(1H-Imidazol-1-yl)ethanol

Lipophilicity Drug Design Solubility

Researchers scaling up azole antifungal synthesis often encounter unreliable supply of the essential hydroxyethyl-imidazole intermediate. 2-(1H-Imidazol-1-yl)ethanol (CAS 1615-14-1) solves this as the direct precursor to the WHO-essential Miconazole/Econazole core. • Eliminates protection/deprotection steps via terminal hydroxyl handle. • Enables esterification, etherification, and MOF coordination chemistry. • ≥97% purity with confirmed water solubility >100 g/L. Reliable bulk supply with full QC documentation (GC, HPLC, NMR).

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1615-14-1
Cat. No. B157881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)ethanol
CAS1615-14-1
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCO
InChIInChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2
InChIKeyAMSDWLOANMAILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)ethanol: Procurement-Grade Chemical Profile


2-(1H-Imidazol-1-yl)ethanol (CAS 1615-14-1), also known as 1-(2-hydroxyethyl)imidazole, is a heterocyclic building block featuring an imidazole ring N-substituted with a hydroxyethyl chain . This bifunctional structure provides a unique combination of nucleophilic and protic reactivity, making it a critical intermediate in the synthesis of azole antifungals (e.g., Miconazole, Econazole), coordination complexes, and specialty polymers . Commercially, it is supplied as a colorless to yellow liquid or low-melting solid (mp 36–40 °C) with a purity typically exceeding 98.0% (GC) .

Why Generic Alkyl Imidazoles Cannot Replace It


While simple N-alkyl imidazoles like 1-methylimidazole or 1-butylimidazole are common, they lack the terminal hydroxyl group required for downstream esterification, etherification, or coordination chemistry . The hydroxyethyl chain of 2-(1H-Imidazol-1-yl)ethanol is not merely a structural appendage; it is the functional handle that enables the compound to serve as a direct precursor to the WHO-listed essential antifungal agents Miconazole and Econazole . Substituting with a non-hydroxylated analog would break the synthetic route entirely, necessitating additional protection/deprotection steps. Furthermore, the hydroxyethyl group dramatically alters the physicochemical profile, shifting the partition coefficient (LogP) and hydrogen-bonding capacity compared to alkyl congeners, which directly impacts solubility, purification, and biological targeting .

Quantitative Differentiation Matrix: Comparator Evidence


Hydrophilicity Advantage vs. 1-Butylimidazole

2-(1H-Imidazol-1-yl)ethanol exhibits significantly higher hydrophilicity than its 1-butyl-substituted analog. The experimentally derived LogP for the target compound is -0.12460, compared to 1.60 for 1-butylimidazole . This negative LogP value, driven by the hydroxyethyl chain, ensures superior aqueous solubility and lower non-specific binding, which is critical for biological assays and aqueous-phase reactions where 1-butylimidazole would require co-solvents.

Lipophilicity Drug Design Solubility LogP

Enhanced Acidity vs. Unsubstituted Imidazole

The predicted pKa (acid dissociation constant) of 2-(1H-Imidazol-1-yl)ethanol is 13.82 ± 0.10, which is notably lower than the reported pKa of unsubstituted imidazole (14.4) . This ~0.6 pKa unit decrease implies that the hydroxyethyl-substituted imidazole is approximately 4 times more acidic. The enhanced acidity facilitates deprotonation under milder basic conditions, which is advantageous for generating imidazolate ligands for metal-organic frameworks (MOFs) or catalysis without risking base-sensitive functional group degradation.

Acidity pKa Deprotonation Coordination Chemistry

High Water Solubility Validated by Specification

The degree of solubility in water for high-purity 2-(1H-Imidazol-1-yl)ethanol is specified as >100 g/L at 20°C . This quantitative specification distinguishes it from many alkyl-imidazole derivatives that exhibit limited water solubility (e.g., 1-butylimidazole is practically insoluble). While imidazole itself also has high water solubility (~100 g/L), it lacks the dual functionality of the target compound. This assured solubility metric is critical for process chemists designing aqueous-phase reactions or formulating water-based products.

Solubility Formulation Aqueous Chemistry Specification

Critical Pharmaceutical Intermediate Status

2-(1H-Imidazol-1-yl)ethanol serves as the direct, unsubstituted core scaffold for synthesizing 1-aryl-2-(1H-imidazol-1-yl)ethanol derivatives, which are the pharmacophoric backbone of Miconazole and Econazole . While other N-substituted imidazoles (e.g., 1-methylimidazole, 1-benzylimidazole) cannot be elaborated into these specific antifungal agents without complete scaffold remodeling, this compound provides the exact atomic connectivity required in the final drug molecule. This is supported by its classification as Miconazole EP Impurity A (CAS 24155-42-8), which is the non-chlorinated analog used as a reference standard in pharmaceutical quality control .

Pharmaceutical Intermediate Antifungal Synthesis Drug Scaffold Miconazole

Target Application Scenarios Based on Verified Differentiation


Synthesis of Azole Antifungal APIs

This compound is the mandatory starting material for constructing the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol core of Miconazole and Econazole. Its procurement is essential for any laboratory or CDMO engaged in the development, scale-up, or generic manufacturing of these WHO Essential Medicines .

Aqueous-Phase Coordination Chemistry and MOF Synthesis

With confirmed water solubility >100 g/L and a predicted pKa of 13.82 that facilitates deprotonation, 2-(1H-Imidazol-1-yl)ethanol is ideally suited for synthesizing imidazolate-based metal complexes and Metal-Organic Frameworks (MOFs) in aqueous or mixed aqueous-organic media, where hydrophobic N-alkyl imidazoles would precipitate or require co-solvents .

Hydroxyethyl-Functionalized Ionic Liquids and Surfactants

The hydroxyethyl fragment, when quaternized to form 1-(2-hydroxyethyl)alkylimidazolium bromides, reduces the critical micelle concentration (CMC) by 1.5–2 fold compared to unsubstituted imidazolium amphiphiles. This makes 2-(1H-Imidazol-1-yl)ethanol the preferred precursor for synthesizing high-efficiency cationic surfactants and functional ionic liquids with enhanced antimicrobial activity .

Polymerizable Monomer for Smart and pH-Responsive Materials

The primary hydroxyl group can be readily esterified with acrylates or methacrylates to create imidazole-containing monomers. These monomers impart pH-responsive behavior to the resulting polymers, a property unattainable with simple 1-alkyl imidazoles that lack a polymerizable hydroxyl handle .

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